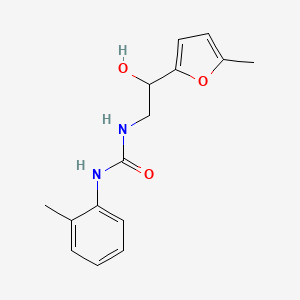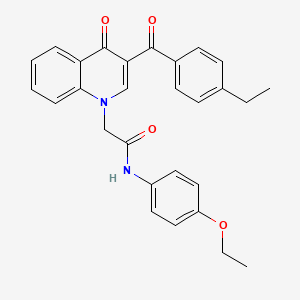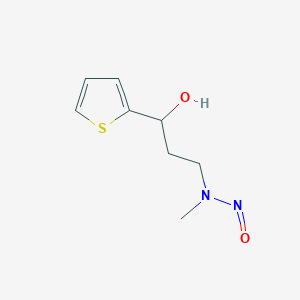
N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide, also known as HET0016, is a potent inhibitor of the enzyme 20-HETE synthase. This enzyme is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), which plays a crucial role in regulating blood pressure, renal function, and angiogenesis. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke.
科学研究应用
N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide has been shown to have potential therapeutic applications in various diseases. In hypertension, N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide has been found to reduce blood pressure by inhibiting the synthesis of 20-HETE, which is a potent vasoconstrictor. In cancer, N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide has been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. In ischemic stroke, N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide has been found to reduce brain damage by inhibiting the synthesis of 20-HETE, which is produced in response to ischemic injury.
作用机制
N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide inhibits the enzyme 20-HETE synthase by binding to the active site of the enzyme. This prevents the enzyme from synthesizing 20-HETE, which is a potent vasoconstrictor and angiogenic factor. By inhibiting the synthesis of 20-HETE, N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide reduces blood pressure, inhibits angiogenesis, and reduces brain damage in ischemic stroke.
Biochemical and Physiological Effects:
N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide has been shown to have several biochemical and physiological effects. In hypertension, N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide reduces blood pressure by inhibiting the synthesis of 20-HETE, which is a potent vasoconstrictor. In cancer, N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide inhibits angiogenesis by inhibiting the synthesis of 20-HETE, which is an angiogenic factor. In ischemic stroke, N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide reduces brain damage by inhibiting the synthesis of 20-HETE, which is produced in response to ischemic injury.
实验室实验的优点和局限性
One advantage of using N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide in lab experiments is that it is a potent and selective inhibitor of 20-HETE synthase. This allows researchers to study the role of 20-HETE in various diseases without the confounding effects of other enzymes. One limitation of using N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide in lab experiments is that it has a relatively short half-life and is rapidly metabolized in vivo. This can make it difficult to maintain stable concentrations of N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide in animal models.
未来方向
There are several future directions for research on N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide. One direction is to investigate the potential therapeutic applications of N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide in other diseases, such as pulmonary hypertension, renal failure, and diabetic nephropathy. Another direction is to develop more potent and selective inhibitors of 20-HETE synthase that have longer half-lives and are more stable in vivo. Finally, further studies are needed to elucidate the precise mechanisms by which N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide exerts its therapeutic effects in various diseases.
合成方法
The synthesis of N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide involves the reaction of 2-bromo-1-(3-hydroxy-3-thiophen-2-ylpropyl)benzene with N-methyl-N-nitroso-p-toluenesulfonamide in the presence of a palladium catalyst. The product is then purified using column chromatography. The yield of N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide is typically around 50%.
属性
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-10(9-12)5-4-7(11)8-3-2-6-13-8/h2-3,6-7,11H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOOECWYKKRSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CS1)O)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

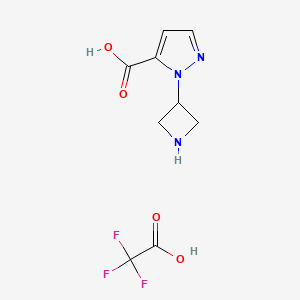
![2-[(5-chloropyridin-2-yl)amino]-N-[2-(diethylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2914465.png)
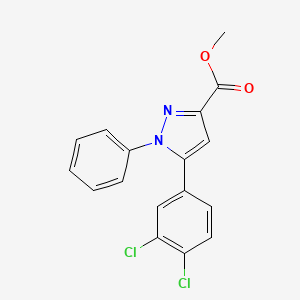

![N-[(E)-3-Methylsulfonylprop-2-enyl]-2-oxo-3,4-dihydro-1H-quinoline-7-carboxamide](/img/structure/B2914473.png)
![13'-Bromo-8'-methyl-2',8'-diazaspiro[cyclopropane-1,9'-tricyclo[8.4.0.0,2,6]tetradecane]-1'(14'),3',5',10',12'-pentaen-7'-one](/img/structure/B2914474.png)
![(2-((difluoromethyl)sulfonyl)phenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2914475.png)

